molecular formula C12H10F2N2O2 B13753873 Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B13753873
M. Wt: 252.22 g/mol
InChI Key: SRRYYZDAYWLYBI-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can yield hydropyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, hydropyrazoles, and various substituted pyrazole derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with unique properties, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorinated pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-fluoro-1-(2-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-fluoro-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-chloro-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-fluoro-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the specific positioning of the fluorine atoms on both the phenyl and pyrazole rings. This unique arrangement can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 5-fluoro-1-(3-fluorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2H2,1H3

InChI Key

SRRYYZDAYWLYBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)F

Origin of Product

United States

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